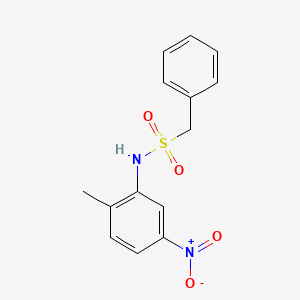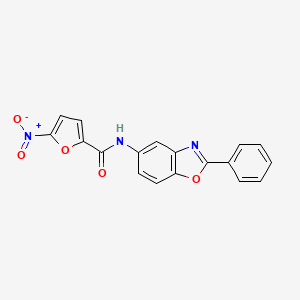![molecular formula C16H20N2O4 B5842771 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of glutamate release in the brain. PHCCC has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, anxiety, and depression.
Mécanisme D'action
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid acts as a positive allosteric modulator of mGluR4, enhancing the receptor's response to glutamate. This results in the inhibition of glutamate release in the brain, which can have neuroprotective and neurotrophic effects.
Biochemical and Physiological Effects:
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. It has also been shown to increase levels of cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of gene expression in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid in lab experiments is its specificity for mGluR4, which allows for targeted modulation of glutamate release in the brain. However, one limitation is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research on 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease, anxiety, and depression. Another area of interest is its potential use in the study of synaptic plasticity and learning and memory. Finally, there is interest in developing more potent and selective positive allosteric modulators of mGluR4 that could have even greater therapeutic potential.
Méthodes De Synthèse
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid can be synthesized using a variety of methods, including the reaction of 4-oxo-4-(phenylamino)butanoic acid with piperidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of the piperidine-1-carbonyl derivative of 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid, which can be further purified using column chromatography.
Applications De Recherche Scientifique
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, protecting dopaminergic neurons from degeneration. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
4-oxo-4-[3-(piperidine-1-carbonyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(7-8-15(20)21)17-13-6-4-5-12(11-13)16(22)18-9-2-1-3-10-18/h4-6,11H,1-3,7-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUUXWJZNGJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)
